3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound with the CAS Number: 1779370-06-7 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO3/c12-8-5-6-3-1-2-4-7(6)9(11-8)10(13)14/h1-4,9H,5H2,(H,11,12)(H,13,14) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 191.19 .Scientific Research Applications

Peptide Synthesis

(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid: plays a crucial role in peptide synthesis. Its unique structure and reactivity make it an excellent building block for constructing complex peptides. Researchers utilize it to create peptide sequences with specific functionalities, such as bioactive peptides, enzyme inhibitors, and receptor ligands .

Inflammation Inhibitors

This compound has been investigated for its anti-inflammatory properties. Researchers have synthesized derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to develop inhibitors that target inflammation pathways. These inhibitors may hold promise for treating inflammatory diseases and related conditions .

Matrix-Degrading Metalloproteinase Inhibition

Metalloproteinases play a critical role in tissue remodeling and degradation. Scientists have explored the potential of (S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid derivatives as inhibitors of matrix-degrading metalloproteinases. These compounds could contribute to therapies for tissue repair and regeneration .

PD-1/PD-L1 Protein–Protein Interaction (PPI) Inhibitors

Recent studies have focused on designing inhibitors for the PD-1/PD-L1 interaction, a crucial checkpoint in immune regulation. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives have been explored as potential inhibitors of this PPI. Such inhibitors may enhance immune responses and have implications in cancer immunotherapy .

Pharmacological Applications

The pharmacological versatility of this compound extends to various therapeutic areas. Researchers have investigated its analogs as potential drug candidates. These include derivatives with modified side chains, which may exhibit improved pharmacokinetic properties and target-specific interactions .

Enzyme Inhibitors and Receptor Ligands

Beyond the applications mentioned above, (S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid derivatives have been studied as enzyme inhibitors and receptor ligands. Their unique conformational features make them valuable tools for drug discovery and understanding biological processes .

Safety and Hazards

properties

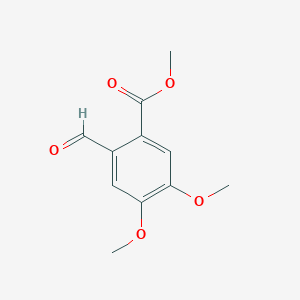

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid involves the condensation of an appropriate aldehyde with an amine followed by oxidation of the resulting imine to form the desired product.", "Starting Materials": [ "4-phenyl-1,2,3,4-tetrahydroisoquinoline", "Sodium chlorite", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "1. Condensation of 4-phenyl-1,2,3,4-tetrahydroisoquinoline with an appropriate aldehyde (e.g. 2-formylbenzoic acid) in the presence of a catalyst such as p-toluenesulfonic acid in ethanol to form the corresponding imine.", "2. Oxidation of the imine with sodium chlorite in the presence of sodium bicarbonate and acetic anhydride to form the corresponding N-oxide.", "3. Reduction of the N-oxide with sodium borohydride in methanol to form the desired product.", "4. Purification of the product by recrystallization from ethanol/water or by column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate and hexanes as the mobile phase." ] } | |

CAS RN |

933704-29-1 |

Molecular Formula |

C10H9NO3 |

Molecular Weight |

191.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.